methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a phenyl carbamate core substituted with a sulfamoyl group. The sulfamoyl moiety is further modified with a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl chain, introducing a heterocyclic pyrrole ring. The compound’s key functional groups—carbamate, sulfamoyl, and pyrrole—impart distinct physicochemical properties, such as hydrogen-bonding capacity and lipophilicity, which are critical for interactions in biological or industrial contexts.
Properties
IUPAC Name |
methyl N-[4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-18-9-3-4-13(18)14(19)10-16-24(21,22)12-7-5-11(6-8-12)17-15(20)23-2/h3-9,14,16,19H,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMZYXBJDMRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula: C₁₂H₁₇N₃O₄S
- Molecular Weight: 299.35 g/mol
- CAS Number: 1396709-69-5
The structure features a pyrrole ring, a sulfamoyl group, and a carbamate moiety, which may contribute to its biological effects.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of p-aminobenzoic acid and other carbamate analogs have shown promising results against various cancer cell lines. In vitro studies have demonstrated that certain analogs can inhibit cell proliferation effectively, with IC₅₀ values ranging from 3.0 µM to 10 µM against human cancer cells such as MCF-7 and A549 .
Table 1: Comparison of IC₅₀ Values for Related Compounds
| Compound Name | Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Benzamide Derivative | MCF-7 | 5.85 |
| PABA Carboxamide Derivative | A549 | 3.0 |
| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 | <10 |
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition: Similar compounds have been documented to inhibit matrix metalloproteinases (MMPs), which play critical roles in cancer metastasis and angiogenesis .
- Apoptosis Induction: Some studies indicate that these compounds can induce apoptosis in cancer cells by increasing caspase activity and reducing inflammatory markers like TNF-α .
- Cell Cycle Arrest: Compounds with similar structures have shown the ability to halt cell cycle progression, thereby preventing cancer cell proliferation .
Study on Anticancer Efficacy
A recent study evaluated a series of carbamate derivatives, including this compound, against various human cancer cell lines. The findings revealed that the compound exhibited notable cytotoxicity, particularly against breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable oral bioavailability and low toxicity profiles in animal models, although comprehensive toxicological evaluations are still required .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)carbamate in cancer treatment. The incorporation of sulfonamide and carbamate functionalities has been linked to cytotoxic effects against various cancer cell lines. For example, derivatives of sulfonamide compounds have demonstrated significant activity against colon, breast, and cervical cancers by inducing apoptosis in cancer cells .
Antimicrobial Properties
Compounds with similar structural motifs have been investigated for their antimicrobial properties. The presence of the sulfamoyl group is particularly notable as it enhances the compound's ability to inhibit bacterial growth. This has led to the exploration of these compounds as potential candidates for developing new antibiotics .
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as diabetes and hyperlipidemia. The mechanism involves binding to active sites of enzymes, thereby modulating their activity.
Case Study 1: Anticancer Testing
In a study published in 2022, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds similar to this compound showed promising results against multiple cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) methods to optimize the design of these compounds for enhanced efficacy .
Case Study 2: Antimicrobial Efficacy
A research project focused on synthesizing new sulfonamide derivatives revealed that certain modifications to the sulfamoyl group significantly increased antimicrobial activity against resistant bacterial strains. This underscores the importance of structural variations in enhancing biological activity .
Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a comparative analysis of their synthesis, properties, and applications:
Structural and Functional Group Comparison
Key Observations :
- Carbamate Variations: The target compound’s methyl carbamate contrasts with TSPC’s ethyl group and benomyl’s benzimidazole-linked carbamate. Smaller carbamate groups (methyl/ethyl) may enhance solubility compared to bulkier derivatives.
- Heterocyclic Influence : Pyrrole (target), pyrazole (Compound 25), and thiazole (TSPC) modulate electronic properties and steric effects, impacting reactivity and binding interactions.
Physicochemical and Spectral Data
Analysis :
- Compound 25’s high melting point (178–182°C) reflects strong intermolecular forces (e.g., hydrogen bonding via NH and SO₂ groups).
Key Differences :
- The target’s pyrrole moiety may require specialized coupling agents (e.g., Suzuki-Miyaura ), contrasting with TSPC’s thiazole or Compound 25’s pyrazole incorporation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)carbamate?
- Methodology : The compound can be synthesized via sequential sulfamoylation and carbamate formation. For example, intermediates like ethyl 3-methyl-1H-pyrrole-2-carboxylate (analogous to ) can be modified with sulfamoyl chloride derivatives. The carbamate group is typically introduced using chloroformates (e.g., methyl chloroformate) under anhydrous conditions with triethylamine as a base . Reaction progress should be monitored via ESI-MS to confirm intermediate formation, followed by purification via silica gel chromatography .
- Critical Consideration : Ensure strict control of reaction stoichiometry to avoid side products like over-sulfonated derivatives or incomplete carbamate coupling .
Q. How can spectroscopic techniques (e.g., H-NMR, ESI-MS) validate the structure of this compound?
- Methodology :
- H-NMR : Key signals include:
- Methylpyrrole protons : Resonances at ~6.5–7.0 ppm (aromatic pyrrole protons) and ~3.6 ppm (N-methyl group) .
- Carbamate NH : A broad singlet at ~8.0–9.0 ppm .
- Hydroxyethyl group : A multiplet at ~3.2–3.5 ppm (-CH-OH) .
- ESI-MS : A molecular ion peak ([M+H]) should align with the calculated molecular weight (e.g., ~395–405 Da, depending on substituents) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology :
- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis. The sulfamoyl group enhances aqueous solubility at neutral pH .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Carbamate bonds may hydrolyze under acidic/basic conditions, requiring pH-adjusted buffers for storage .
Advanced Research Questions
Q. How does the methylpyrrole moiety influence the compound’s bioactivity in enzyme inhibition assays?
- Methodology :
- In vitro assays : Test against target enzymes (e.g., cholinesterases, kinases) using fluorometric or colorimetric substrates. Compare activity to analogs lacking the pyrrole group (e.g., phenyl carbamates in ).
- Structure-Activity Relationship (SAR) : The pyrrole’s electron-rich aromatic system may enhance π-π stacking with enzyme active sites, improving binding affinity .
- Data Contradiction : If conflicting results arise (e.g., lower IC than predicted), verify enzyme purity and assess competitive inhibition via Lineweaver-Burk plots .
Q. What computational strategies (e.g., molecular docking, MD simulations) predict the compound’s interaction with biological targets?
- Methodology :
- Docking : Use AutoDock Vina to model interactions with proteins (e.g., acetylcholinesterase). Focus on hydrogen bonding between the sulfamoyl group and catalytic serine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values; deviations >2.0 Å suggest poor target engagement .
- Validation : Cross-reference with crystallographic data (if available) or mutagenesis studies to confirm predicted binding poses .
Q. How can metabolic stability be assessed in hepatic microsome models?
- Methodology :
- In vitro assay : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes.
- Key metabolites : Hydroxylation at the pyrrole ring or cleavage of the carbamate group (evidenced by methylamine release) .
- Advanced Analysis : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies in biological activity between in vitro and cell-based assays?
- Hypothesis : Poor cellular permeability or efflux by ABC transporters (e.g., P-gp).
- Methodology :
- Permeability assay : Use Caco-2 monolayers with LC-MS quantification. A P <1×10 cm/s indicates low absorption .
- Efflux inhibition : Co-administer verapamil (P-gp inhibitor) and reassay activity .
Q. Why do synthetic yields vary significantly between batches?
- Root Cause : Moisture sensitivity of intermediates or inconsistent reaction temperatures.
- Solution :
- Use anhydrous solvents (e.g., CHCl over EtOAc) and strictly control reaction temperature (±2°C).
- Pre-dry glassware and employ molecular sieves for moisture-sensitive steps .
Comparative Analysis
Q. How does this compound compare to ethyl or tert-butyl carbamate analogs in pharmacological profiles?
- Key Differences :
- Methyl carbamate : Higher metabolic stability but lower lipophilicity vs. ethyl analogs .
- tert-Butyl analogs : Enhanced steric hindrance reduces enzymatic hydrolysis but may impair target binding .
- Methodology : Compare logP values (via shake-flask method) and plasma protein binding (ultrafiltration assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
